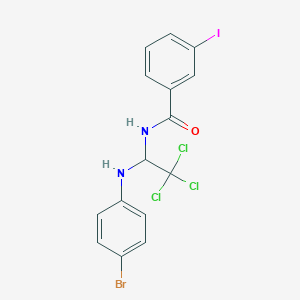
Chlorotris(p-tolyl)methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorotris(p-tolyl)methane is an organophosphorus compound that features a central phosphorus atom bonded to three p-tolyl groups and one chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorotris(p-tolyl)methane can be synthesized through the reaction of p-tolylmagnesium bromide with phosphorus trichloride. The reaction typically involves the following steps:
- Preparation of p-tolylmagnesium bromide by reacting p-tolyl bromide with magnesium in anhydrous ether.
- Addition of phosphorus trichloride to the p-tolylmagnesium bromide solution under controlled conditions to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Chlorotris(p-tolyl)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: Chlorine can be substituted with other nucleophiles, such as alkoxides or amines.
Coordination: The phosphorus atom can coordinate with transition metals, forming complexes that are useful in catalysis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as sodium alkoxides or primary amines are used under mild conditions.
Coordination: Transition metal salts, such as palladium or platinum complexes, are used in coordination reactions.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
Chlorotris(p-tolyl)methane has several applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis, enhancing the efficiency of various chemical reactions.
Biology: Potential use in the development of bioactive compounds due to its ability to form stable complexes with metals.
Medicine: Investigated for its role in drug development, particularly in the design of metal-based drugs.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Chlorotris(p-tolyl)methane involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include transition metals, and the pathways involve the formation and stabilization of reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: Similar in structure but with phenyl groups instead of p-tolyl groups.
Tris(2-methoxyphenyl)phosphine: Contains methoxy-substituted phenyl groups.
Tris(4-fluorophenyl)phosphine: Features fluorine-substituted phenyl groups.
Uniqueness
Chlorotris(p-tolyl)methane is unique due to the presence of p-tolyl groups, which provide steric hindrance and electronic effects that can influence its reactivity and stability. This makes it particularly useful in specific catalytic applications where these properties are advantageous.
Properties
CAS No. |
971-93-7 |
|---|---|
Molecular Formula |
C22H21Cl |
Molecular Weight |
320.9 g/mol |
IUPAC Name |
1-[chloro-bis(4-methylphenyl)methyl]-4-methylbenzene |
InChI |
InChI=1S/C22H21Cl/c1-16-4-10-19(11-5-16)22(23,20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H,1-3H3 |
InChI Key |
LERHIHGCBHWTQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-6-fluorobenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11974511.png)
![N-[(4-acetamidophenyl)methyl]acetamide](/img/structure/B11974517.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11974518.png)
![N'-[(E)-1H-indol-3-ylmethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11974526.png)
![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(4-isopropylbenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11974537.png)
![4-((E)-{2-[(4-methylphenyl)sulfonyl]hydrazono}methyl)phenyl 4-methoxybenzoate](/img/structure/B11974540.png)
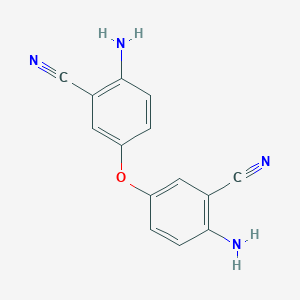
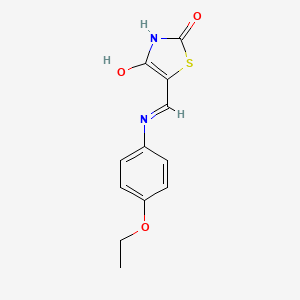
![Isopropyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(4-propoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11974567.png)
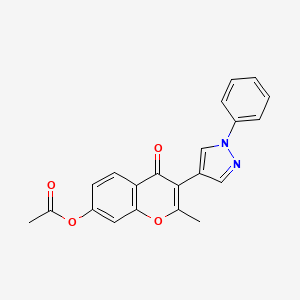
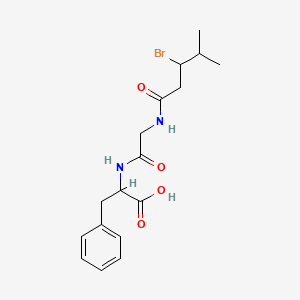
![4-[((2Z)-3-Tert-butyl-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11974601.png)
![2-methylpropyl (2E)-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11974621.png)
